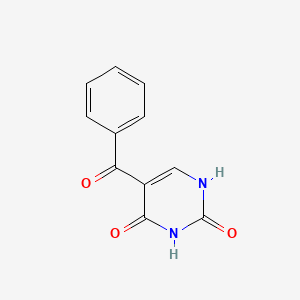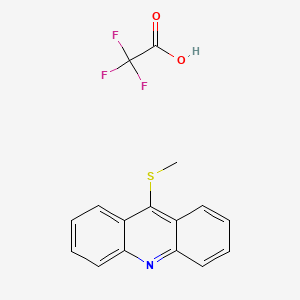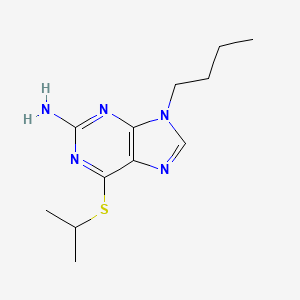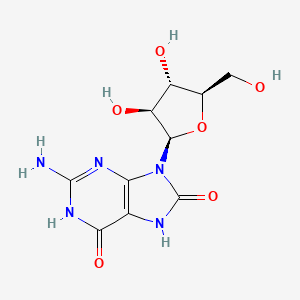
1-(4-Benzoylphenyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylphenyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound is particularly interesting due to its unique structure, which includes a benzoylphenyl group attached to the guanidine moiety.
Preparation Methods
The synthesis of 1-(4-Benzoylphenyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride under controlled conditions . This method typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods often involve the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Benzoylphenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzoylphenyl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where guanidine derivatives have shown promise.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific receptors and enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Benzoylphenyl)guanidine hydrochloride can be compared with other guanidine derivatives such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the treatment of myasthenic syndrome.
S-methylisothiourea: Used as a guanidylating agent in organic synthesis.
N,N’-disubstituted guanidines: These compounds have diverse applications in organocatalysis and as precursors for heterocycle synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C14H14ClN3O |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-benzoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13N3O.ClH/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H,(H4,15,16,17);1H |
InChI Key |
XVZJNTUJAZGWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


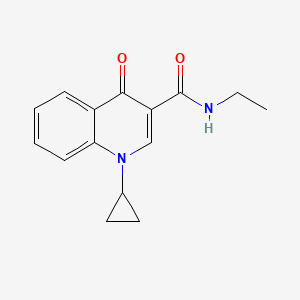
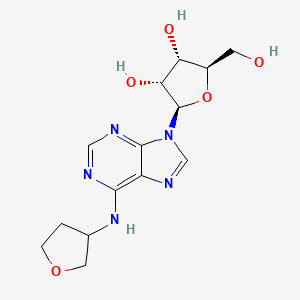
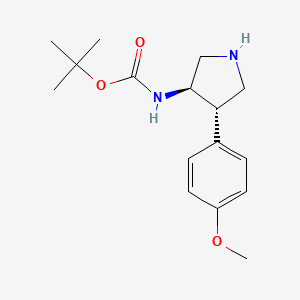


![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
